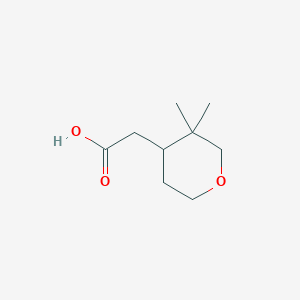

2-(3,3-Dimethyloxan-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-dimethyloxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2)6-12-4-3-7(9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMYEZKCZKTQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCC1CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2 3,3 Dimethyloxan 4 Yl Acetic Acid and Its Derivatives

Approaches to the 3,3-Dimethyloxane (B14734869) Ring System

The formation of the 3,3-dimethyloxane ring is a key step in the synthesis of 2-(3,3-dimethyloxan-4-yl)acetic acid. This can be achieved through various cyclization strategies or by modification of a pre-existing heterocyclic precursor.

Cyclization Strategies for Oxane Formation

Intramolecular cyclization is a powerful tool for the construction of cyclic ethers like oxanes. A common approach involves the formation of an ether linkage from a linear precursor containing a hydroxyl group and a suitable leaving group. For the synthesis of a 3,3-dimethyloxane system, a possible precursor would be a 5-hydroxy-3,3-dimethyl-1-haloalkane. The intramolecular Williamson ether synthesis, under basic conditions, would then lead to the desired oxane ring.

Another plausible strategy is the acid-catalyzed cyclization of a diol, such as 4,4-dimethylpentane-1,5-diol. The gem-dimethyl group at the C-3 position of the target oxane suggests a precursor with a neopentyl-like structure, which can introduce steric hindrance and influence the cyclization efficiency. The choice of acid catalyst and reaction conditions would be crucial to favor the formation of the six-membered oxane ring over competing side reactions.

Intramolecular Diels-Alder reactions of appropriately substituted dienes can also be envisioned for the construction of the oxane ring, although this approach is generally more complex. Furthermore, rhodium-catalyzed intramolecular cyclization has been shown to be effective for synthesizing dihydropyrans, which could potentially be reduced to the corresponding oxane. rsc.org

Table 1: Comparison of Potential Cyclization Strategies for 3,3-Dimethyloxane Ring Formation

| Strategy | Precursor Type | Key Reaction Conditions | Potential Advantages | Potential Challenges |

| Intramolecular Williamson Ether Synthesis | 5-hydroxy-3,3-dimethyl-1-haloalkane | Base (e.g., NaH) | Well-established method | Availability of precursor |

| Acid-Catalyzed Diol Cyclization | 4,4-dimethylpentane-1,5-diol | Strong acid (e.g., H₂SO₄) | Readily available starting materials | Potential for side reactions (e.g., elimination) |

| Intramolecular Diels-Alder | Substituted diene with an oxygen-containing dienophile | Thermal or Lewis acid catalysis | High stereocontrol | Complex precursor synthesis |

| Rhodium-Catalyzed Cyclization | Unsaturated alcohol with a diazo group | Rhodium catalyst | Mild reaction conditions | Substrate-specific |

Synthesis from Precursors (e.g., 3,3-Dimethyloxan-4-one)

An alternative to de novo ring construction is the utilization of a pre-formed heterocyclic precursor that can be elaborated to the target structure. A highly valuable precursor for this compound would be 3,3-dimethyloxan-4-one. The synthesis of this ketone could potentially be achieved through several routes, including the ring expansion of a suitable oxetane (B1205548) derivative or the oxidation of 3,3-dimethyloxan-4-ol. The oxidation of the corresponding alcohol could be accomplished using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

The synthesis of related 3,3-disubstituted cyclic ketones, such as 3,3-disubstituted thietane (B1214591) dioxides, has been reported and may offer analogous strategies. acs.org For instance, the reaction of a suitable precursor with a Grignard reagent followed by oxidation could provide a viable route to 3,3-dimethyloxan-4-one.

Elaboration of the Acetic Acid Side Chain

Once the 3,3-dimethyloxane ring system is in place, the next critical step is the introduction and elaboration of the acetic acid side chain at the C-4 position.

Functionalization Reactions at the Oxane C-4 Position

Starting from 3,3-dimethyloxan-4-one, a variety of carbon-carbon bond-forming reactions can be employed to introduce a two-carbon unit at the C-4 position. For example, a Wittig reaction with an appropriate phosphorus ylide, such as (carboethoxymethyl)triphenylphosphorane, would directly introduce an ethyl acetate (B1210297) moiety. Subsequent hydrolysis of the ester would then yield the desired acetic acid side chain.

Alternatively, a Reformatsky reaction with an alpha-halo ester, like ethyl bromoacetate, in the presence of zinc metal would also achieve the introduction of the acetic acid precursor. Another approach involves the formation of a cyanohydrin from 3,3-dimethyloxan-4-one, followed by hydrolysis of the nitrile to the carboxylic acid. This would, however, result in an alpha-hydroxy acetic acid derivative, which would require further functional group manipulation.

The use of organocatalytic enantioselective tandem reactions, such as the Michael-Henry reaction, has been successful in the synthesis of functionalized thiochromanes and could potentially be adapted for the stereocontrolled functionalization of the oxane ring. nih.gov

Carboxylation and Derivatization Techniques

If a functional group is already present at the C-4 position, various carboxylation techniques can be applied. For instance, if 4-bromo-3,3-dimethyloxane is available, it could be converted to the corresponding Grignard reagent, which can then be carboxylated using carbon dioxide to yield the carboxylic acid directly.

Derivatization of the carboxylic acid to form esters, amides, or other derivatives can be achieved through standard organic transformations. Esterification can be carried out by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acid chloride followed by reaction with an alcohol. Amide formation can be accomplished by reacting the acid chloride with an amine or by using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC).

Advanced Synthetic Strategies and Green Chemistry Applications

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. The principles of green chemistry can be applied to the synthesis of this compound to minimize waste and the use of hazardous reagents. nih.gov

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. For instance, employing a catalytic amount of a non-toxic metal for cyclization or functionalization reactions would be preferable to using stoichiometric amounts of hazardous reagents. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. mdpi.com

The choice of solvent is another critical aspect of green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal scenario. nih.gov Furthermore, the use of microwave or ultrasound irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields, which aligns with the principles of green chemistry. researchgate.net

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Wittig reaction for side chain elongation. |

| Use of Safer Solvents and Auxiliaries | Minimizing the use of hazardous solvents. | Performing cyclization or functionalization in water or under solvent-free conditions. |

| Design for Energy Efficiency | Using ambient temperature and pressure conditions when possible. | Employing microwave or ultrasound-assisted synthesis to reduce reaction times. |

| Use of Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Employing a catalytic amount of a Lewis acid for cyclization. |

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of complex molecules, offering advantages in safety, efficiency, and scalability over traditional batch processes. nih.govresearchgate.net While a specific continuous-flow synthesis for this compound has not been detailed in the literature, the principles of this methodology are highly applicable to its production and the synthesis of its derivatives.

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities of the desired products. nih.gov The enhanced heat and mass transfer in microreactors enables the safe use of highly reactive intermediates and exothermic reactions, which can be challenging to manage in large-scale batch reactors. nih.govcore.ac.uk

For the synthesis of tetrahydropyran (B127337) rings, a key structural feature of this compound, flow chemistry can be employed for various reaction types. For instance, cyclization reactions to form the tetrahydropyran ring can be significantly accelerated and optimized under flow conditions. nih.gov The hydrogenation of precursors, such as dihydropyrans, to yield the saturated tetrahydropyran core can also be efficiently performed in continuous-flow reactors, often utilizing packed-bed catalysts. scispace.com This approach offers high selectivity and yield, with one study reporting over 99.8% selectivity and 98% yield for the hydrogenation of 3,4-dihydropyran to tetrahydropyran using a Ni/SiO2 catalyst in a continuous flow reactor. scispace.com

Furthermore, multi-step syntheses can be "telescoped" in a continuous-flow setup, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. researchgate.net This approach significantly reduces waste and production time. The synthesis of various heterocyclic derivatives, including those with tetrahydropyridine (B1245486) and tetrahydropyrazine (B3061110) scaffolds, has been successfully demonstrated using multi-step continuous-flow processes. thieme-connect.comacs.org

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters nih.gov |

| Safety | Challenges with exothermic reactions and hazardous reagents | Improved safety due to small reaction volumes and efficient heat transfer nih.govcore.ac.uk |

| Scalability | Often requires re-optimization for scale-up | Easier to scale up by running the system for longer or in parallel |

| Efficiency | Can be time-consuming with intermediate workups | Higher throughput and potential for telescoped reactions researchgate.net |

| Product Purity | May require extensive purification | Often results in higher purity products nih.gov |

Multi-component Reaction Pathways for Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to synthesizing complex molecules like analogues of this compound. nih.govrug.nl These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. nih.gov

Several MCRs have been developed for the synthesis of substituted tetrahydropyrans. The Prins cyclization, for example, is a powerful reaction that can be adapted into a multi-component format to construct the tetrahydropyran ring. nih.govscispace.com In a Prins-type MCR, a homoallylic alcohol can react with a ketone or aldehyde in the presence of an acid to form a substituted tetrahydropyran. scispace.com This strategy has been successfully employed to synthesize spirocyclic tetrahydropyran derivatives. nih.govscispace.com

Another versatile MCR for synthesizing tetrahydropyran analogues involves a tandem ene-reaction/intramolecular Sakurai cyclization sequence. acs.org This method allows for the creation of highly substituted tetrahydropyrans with good control over the relative stereochemistry of the newly formed stereocenters. acs.org The reaction can be performed on a solid support, which facilitates purification and allows for the generation of compound libraries. acs.org

The development of novel MCRs continues to be an active area of research. For instance, a Pd/Sn mediated three-component cascade coupling has been reported for the synthesis of diaryl-substituted tetrahydropyrans with all-cis stereochemistry. thieme-connect.com This reaction proceeds through the in-situ generation of a homoallyloxytin(IV) intermediate. thieme-connect.com Such innovative MCRs provide valuable tools for accessing a wide range of tetrahydropyran-containing compounds, including potential analogues of this compound.

| Reaction Name | Reactants | Key Features |

| Prins-type Cyclization | Cyclic ketone, homoallylic alcohol, acid | Forms spirocyclic tetrahydropyrans nih.govscispace.com |

| Tandem Ene-Reaction/Sakurai Cyclization | Aldehyde, allylsilane | High stereocontrol, adaptable to solid-phase synthesis acs.org |

| Pd/Sn Mediated Cascade Coupling | Allyl halide, aldehyde, aryl epoxide | Forms all-cis diaryl-substituted tetrahydropyrans thieme-connect.com |

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of the enantiomers of this compound is crucial for investigating their distinct biological activities. Several asymmetric strategies can be envisioned for the controlled synthesis of the desired stereoisomers.

One effective approach involves the use of chiral catalysts to induce enantioselectivity in the key ring-forming step. For instance, a palladium-catalyzed oxidative Heck redox-relay strategy has been developed for the stereoselective synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This method allows for the generation of either enantiomer of the product by selecting the appropriate enantiomer of the starting material and a chiral ligand. acs.org

Brønsted acid-mediated hydroxyalkoxylation of silylated allylic alcohols provides another avenue for the stereoselective synthesis of polysubstituted tetrahydropyrans. core.ac.uk This atom-economical cyclization proceeds with excellent diastereoselectivity, enabling the formation of tetrahydropyran derivatives with vicinal quaternary and tertiary stereocenters. core.ac.uk The relative stereochemistry of the products can be controlled by the geometry of the starting allylsilyl alcohol. core.ac.uk

Furthermore, asymmetric multi-component reactions can be employed to construct the chiral tetrahydropyran ring in a single step with high stereocontrol. A TiCl4-promoted asymmetric multi-component reaction has been utilized in the stereoselective synthesis of a natural product, demonstrating the power of this approach in creating multiple chiral centers, including a quaternary carbon, with high diastereoselectivity.

The development of chiral synthons is another important strategy. For example, a chiral 2,2,5-trisubstituted tetrahydropyran has been synthesized through a facial and group selective nucleophilic acetal (B89532) cleavage reaction of a bicyclic acetal, where a chiral sulfinyl group directs the stereochemical outcome. researchgate.net Such chiral building blocks can then be further elaborated to afford the target enantiomer of this compound.

| Method | Key Features | Stereochemical Control |

| Palladium-Catalyzed Oxidative Heck Redox-Relay | Enantiopure dihydropyranyl alcohol, chiral ligand | Excellent enantioselectivity for 2,6-trans-tetrahydropyrans acs.org |

| Brønsted Acid-Mediated Hydroxyalkoxylation | Silylated allylic alcohols | Excellent diastereoselectivity, controlled by substrate geometry core.ac.uk |

| Asymmetric Multi-component Reaction | Optically active precursors and chiral catalysts | High diastereoselectivity in a single step |

| Chiral Synthon Approach | Use of chiral auxiliaries (e.g., sulfinyl group) | High diastereoselectivity through asymmetric induction researchgate.net |

Chemical Reactivity and Transformations of 2 3,3 Dimethyloxan 4 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a range of transformations, including esterification, amidation, anhydride (B1165640) formation, decarboxylation, and reduction.

Esterification, Amidation, and Anhydride Formation

Esterification: The reaction of 2-(3,3-Dimethyloxan-4-yl)acetic acid with an alcohol in the presence of an acid catalyst results in the formation of an ester. This equilibrium reaction, known as Fischer esterification, is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|---|---|---|

| Acetic Acid | Ethanol | H₂SO₄ | Ethyl Acetate (B1210297) |

Amidation: The carboxylic acid can be converted to an amide through reaction with an amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. mdpi.comorganic-chemistry.org Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net The reaction proceeds through an activated intermediate, which is then susceptible to nucleophilic attack by the amine. Direct amidation can also be achieved by heating the carboxylic acid with an amine, though this often requires harsh conditions. mdpi.com

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Full Name |

|---|---|

| DCC | Dicyclohexylcarbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

Anhydride Formation: Carboxylic acid anhydrides can be formed from this compound, typically through reaction with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or by heating the carboxylic acid with an acid chloride or another anhydride. Symmetrical anhydrides are formed when two molecules of the carboxylic acid condense, while mixed anhydrides can be prepared by reacting the carboxylic acid with a different acylating agent.

Decarboxylation and Reduction Pathways

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. For simple aliphatic carboxylic acids like this compound, this reaction is generally difficult and requires high temperatures. masterorganicchemistry.com However, the presence of certain functional groups at the β-position, such as a ketone, can facilitate decarboxylation through a cyclic transition state. masterorganicchemistry.com In the absence of such activating groups, decarboxylation can sometimes be achieved through radical pathways or by using specific catalysts under harsh conditions. organic-chemistry.org Oxidative decarboxylation, which converts the carboxylic acid to a carbonyl compound, can be achieved using various oxidizing agents. ias.ac.inchemrevlett.com

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. Borane (BH₃) is another effective reagent for the reduction of carboxylic acids. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.

Chemical Modifications of the Dimethyloxane Ring

The dimethyloxane ring, a cyclic ether, is generally stable but can undergo specific reactions under certain conditions. These include selective oxidation, reduction, ring-opening, and rearrangement processes.

Selective Oxidation and Reduction Reactions

Selective Oxidation: The methylene (B1212753) groups (CH₂) within the oxane ring are potential sites for oxidation. The presence of the ether oxygen can influence the reactivity of the adjacent C-H bonds. Selective oxidation of a specific methylene group can be challenging and often depends on the steric and electronic environment. Catalytic systems, such as those involving manganese, have been shown to be effective for the chemoselective oxidation of methylene groups in complex molecules. nih.gov

Reduction: The oxane ring is generally resistant to reduction under standard catalytic hydrogenation conditions. Cleavage of the C-O bonds typically requires more forcing conditions and stronger reducing agents, often leading to ring-opening.

Ring-Opening and Rearrangement Processes

Ring-Opening: The ether linkage in the dimethyloxane ring can be cleaved under acidic conditions, particularly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This ring-opening reaction proceeds via a nucleophilic substitution mechanism, where the halide ion attacks one of the carbon atoms adjacent to the ether oxygen. The regioselectivity of the attack can be influenced by steric factors and the stability of the resulting carbocation intermediate.

Rearrangement: Skeletal rearrangements of the dimethyloxane ring are not common under normal conditions. However, under specific catalytic or photochemical conditions, rearrangements of cyclic ethers can occur. mdpi.com These transformations often proceed through carbocationic or radical intermediates and can lead to the formation of isomeric structures.

Derivatization for Enhanced Research Utility

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), derivatization of this compound is often necessary to improve its volatility, thermal stability, and detectability. libretexts.orgusherbrooke.ca

Common derivatization strategies for the carboxylic acid group include:

Esterification: Conversion to methyl, ethyl, or other alkyl esters is a common method to increase volatility for GC analysis. colostate.edurestek.com Reagents like diazomethane, or alcohols in the presence of an acid catalyst (e.g., BF₃ in methanol), are frequently used. restek.com

Silylation: Reaction with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the acidic proton into a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and thermally stable derivative. usherbrooke.carestek.com

Acylation: This involves the reaction with an acylating agent to form a mixed anhydride or other acyl derivative.

Amidation with labeling reagents: For LC-MS analysis, derivatization with reagents containing a readily ionizable group or a specific isotopic signature can significantly enhance sensitivity and selectivity. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Method | Reagent(s) | Purpose |

|---|---|---|

| Esterification | Diazomethane, BF₃/Methanol | Increase volatility for GC |

| Silylation | BSTFA, MSTFA | Increase volatility and thermal stability for GC |

Synthesis of Chemically Stable Probes

There is no available research documenting the use of this compound in the synthesis of chemically stable probes. The development of such probes typically involves the covalent attachment of a reporter molecule (e.g., a fluorophore, a biotin (B1667282) tag, or a spin label) to a parent compound to study its biological interactions or distribution. This process often relies on standard coupling reactions involving the carboxylic acid group, such as amidation or esterification. However, no studies have been published that specifically apply these methods to this compound for the purpose of creating chemical probes.

Structure Activity Relationship Sar Studies of 2 3,3 Dimethyloxan 4 Yl Acetic Acid Derivatives

Foundational Principles and Methodologies in SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. The core principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features, known as pharmacophores, that are responsible for its biological effects. This iterative process allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Methodologies in SAR elucidation are diverse and often complementary. Traditional approaches involve the synthesis of a series of analogs where specific parts of the molecule are altered, followed by biological testing to determine the effect of these changes. This can include modifying functional groups, altering the size and shape of the molecule, and changing the stereochemistry of chiral centers.

Computational chemistry plays an increasingly vital role in modern SAR studies. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are used to predict the biological activity of novel compounds and to understand the interactions between a ligand and its biological target at a molecular level. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Impact of Modifications to the Acetic Acid Side Chain

The acetic acid side chain of 2-(3,3-dimethyloxan-4-yl)acetic acid is a crucial component for its biological activity, primarily due to the presence of the carboxylic acid functional group and the methylene (B1212753) bridge.

The carboxylic acid moiety is a common feature in many biologically active molecules, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. However, its presence can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Consequently, a common strategy in medicinal chemistry is the replacement of the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties that can maintain or improve biological activity while enhancing drug-like characteristics.

Bioisosteric replacements for carboxylic acids can be broadly categorized into acidic and non-acidic groups.

Acidic Bioisosteres: These groups retain the acidic nature of the carboxylic acid and can participate in similar ionic interactions. Common examples include tetrazoles, hydroxamic acids, and acylsulfonamides. The choice of bioisostere can influence the pKa, lipophilicity, and metabolic stability of the resulting compound. For instance, tetrazoles are often used to increase metabolic stability against glucuronidation. hyphadiscovery.com

Non-Acidic (Neutral) Bioisosteres: In some cases, the acidic nature of the carboxylate is not essential for activity, and neutral groups that can act as hydrogen bond acceptors can be employed. hyphadiscovery.com These can improve oral bioavailability by increasing membrane permeability. Examples include various heterocyclic systems.

The following table summarizes common bioisosteric replacements for the carboxylic acid group and their general properties.

| Bioisostere | Acidity | General Properties |

| Tetrazole | Acidic | Similar pKa to carboxylic acid, increased metabolic stability. |

| Hydroxamic Acid | Acidic | Can act as a metal chelator. |

| Acylsulfonamide | Acidic | Generally more lipophilic than carboxylic acids. |

| Isoxazolol | Acidic | Can offer different vector orientations for substituents. |

The methylene bridge (-CH2-) connecting the dimethyloxane ring to the carboxylic acid group provides a degree of conformational flexibility and acts as a spacer. Introducing substituents on this bridge can have significant effects on the molecule's activity by:

Altering Conformation: The introduction of even small substituents can restrict the rotation around the single bonds, locking the molecule into a more rigid conformation. This can be beneficial if the adopted conformation is the one required for optimal binding to the biological target.

Introducing Steric Hindrance: Bulky substituents can sterically hinder the interaction of the carboxylic acid group with its target, potentially reducing or abolishing activity. Conversely, they might also prevent binding to off-target proteins, thereby increasing selectivity.

Modifying Lipophilicity: The addition of alkyl or other non-polar substituents will increase the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and plasma protein binding.

Systematic exploration of substitutions at the methylene bridge, for example, with methyl or fluoro groups, is a standard approach to probe the steric and electronic requirements of the binding pocket in this region of the molecule.

Structural Determinants within the Dimethyloxane Core

The 3,3-dimethyloxane (B14734869) core provides the foundational scaffold for this class of compounds. Modifications to this ring system, including the position and stereochemistry of the methyl groups and the introduction of other substituents, are critical determinants of biological activity.

The presence and positioning of the gem-dimethyl group at the 3-position of the oxane ring are expected to have a profound impact on the molecule's properties and biological activity. This structural feature, often found in natural products, can confer several advantages. nih.govresearchgate.net

Thorpe-Ingold Effect: The gem-dimethyl substitution can influence the conformation of the oxane ring, potentially favoring a chair conformation that presents the acetic acid side chain in a specific orientation for optimal target interaction. This conformational constraint can reduce the entropic penalty of binding, leading to higher affinity. nih.gov

Metabolic Stability: The methyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound.

Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the molecule, which can enhance membrane permeability and target engagement within hydrophobic binding pockets.

The stereochemistry at the 4-position, where the acetic acid side chain is attached, is also a critical factor. The axial versus equatorial orientation of this side chain will dictate its spatial relationship to the rest of the molecule and how it is presented to the biological target. It is common for one stereoisomer to be significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for biological recognition. nih.gov The synthesis of individual stereoisomers is therefore essential for a thorough SAR investigation.

The following table illustrates hypothetical activity data based on common SAR principles for methyl group modifications.

| Compound | Modification | Hypothetical Activity | Rationale |

| Parent Compound | 3,3-dimethyl | Active | Baseline activity. |

| Analog 1 | 3-monomethyl | Potentially less active | Loss of conformational constraint from Thorpe-Ingold effect. |

| Analog 2 | No methyl at C3 | Likely inactive | Significant change in conformation and lipophilicity. |

| Analog 3 | (4R)-stereoisomer | Highly Active | Optimal presentation of the acetic acid side chain. |

| Analog 4 | (4S)-stereoisomer | Less Active/Inactive | Suboptimal orientation of the side chain for target binding. |

Further modifications to the oxane ring itself can provide additional insights into the SAR.

Ring Substitutions: Introducing other substituents on the oxane ring can probe for additional interactions with the biological target. For example, adding a hydroxyl group could introduce a new hydrogen bonding opportunity, while a fluorine atom could modulate electronic properties and block a site of metabolism. The position and stereochemistry of these new substituents would be critical.

Ring Size Variation: Expanding or contracting the oxane ring (e.g., to a pyran or furan (B31954) ring system) would significantly alter the geometry and conformational flexibility of the scaffold. Such changes would help to define the spatial requirements of the binding site. A smaller ring, like furan, would be more planar and rigid, while a larger ring could introduce more conformational possibilities.

Peripheral Modifications and Scaffold Expansion Strategies

Extensive searches of scientific literature and patent databases did not yield specific information regarding the structure-activity relationship (SAR) of this compound derivatives. Consequently, a detailed analysis of peripheral modifications and scaffold expansion strategies for this particular compound cannot be provided at this time. The following sections outline the intended areas of investigation for which no public data could be found.

Integration of Aromatic and Heterocyclic Moieties

No research findings were identified that describe the synthesis or biological evaluation of this compound derivatives featuring integrated aromatic or heterocyclic moieties. SAR studies typically explore how the introduction of such groups influences the biological activity of a lead compound. The nature of the aromatic or heterocyclic ring (e.g., phenyl, pyridine, indole), its substitution pattern, and its point of attachment to the core scaffold are critical variables that are systematically modified to enhance potency, selectivity, and pharmacokinetic properties. Without experimental data, it is not possible to construct a data table or provide a detailed discussion on this topic for the specified compound.

Role of Linker Length and Flexibility in Biological Engagement

There is no available information on studies that have investigated the role of linker length and flexibility in the biological activity of this compound derivatives. In medicinal chemistry, a linker can be used to connect the core scaffold to another chemical entity, such as a pharmacophore or a solubilizing group. The length, rigidity, and chemical nature of the linker can significantly impact how a molecule interacts with its biological target. For example, an optimal linker length can ensure the correct orientation of the molecule within a binding pocket, while its flexibility can allow for induced-fit interactions. The absence of research in this area for this compound means that no data tables or detailed findings can be presented.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound "this compound" or its derivatives concerning the biological and mechanistic topics outlined in your request.

Specifically, no studies were found that investigate:

The inhibition of Aldose Reductase by this compound.

Its effects on Lysosomal Phospholipase A2.

Its role in modulating the β-catenin/BCL9 protein-protein interaction or any other specific PPIs.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as the foundational information does not exist in the public domain. The strict adherence to the provided outline cannot be fulfilled without the necessary data for each section and subsection.

Biological and Mechanistic Research on 2 3,3 Dimethyloxan 4 Yl Acetic Acid and Its Derivatives

Antimicrobial and Antiviral Activity Research

The investigation into the antimicrobial and antiviral properties of compounds structurally related to 2-(3,3-dimethyloxan-4-yl)acetic acid has focused on key molecular targets within bacteria and viruses.

Bacterial DNA gyrase is an essential enzyme involved in DNA replication, transcription, and repair, making it a validated target for antibiotics. This enzyme is a tetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's function. While no studies have directly implicated this compound or its immediate derivatives as inhibitors of DNA gyrase-B, the search for novel inhibitors targeting this enzyme is an active area of research.

Inhibitors of the GyrB subunit typically function in an ATP-competitive manner, blocking the energy supply for the enzyme's supercoiling activity. rsc.orgnih.gov Although several classes of ATP-competitive inhibitors targeting DNA gyrase have been identified, none have yet been approved for clinical use. rsc.org The development of new scaffolds, potentially including oxane derivatives, remains a key objective in overcoming rising antibiotic resistance. The general antibacterial properties of acetic acid itself have been noted, though its mechanism is not related to specific enzyme inhibition and is most effective at a low pH. nih.govcassara.com.ar

The tetrahydropyran (B127337) ring, a core structure in this compound, and the closely related tetrahydrofuran (B95107) ring, are found in several potent inhibitors of the human immunodeficiency virus (HIV) protease. nih.govresearchgate.net HIV protease is a critical enzyme for viral maturation, and its inhibition prevents the virus from producing infectious virions.

Research has shown that derivatives containing these cyclic ether moieties can act as P2 ligands, binding within the S2 subsite of the HIV protease active site. nih.gov The design of these inhibitors aims to optimize hydrogen-bonding and van der Waals interactions with the enzyme's backbone. For instance, the increased flexibility of a tetrahydropyran ring compared to a tetrahydrofuran ring may help accommodate enzyme mutations, potentially improving potency against drug-resistant HIV strains. nih.gov A number of tetrahydropyran and tetrahydrofuran derivatives have demonstrated potent anti-HIV activity, with some exhibiting inhibitory constants (Ki) in the picomolar range. nih.govnih.gov

| Compound Type | Target | Observed Activity | Reference |

|---|---|---|---|

| Tetrahydropyran (THP) Derivatives | HIV Protease | Potent inhibition (Ki = 2.7 pM for GRL-0476) | nih.gov |

| Tetrahydrofuran (THF) Derivatives | HIV Protease | Significant antiviral activity (IC50 = 2.4 nM for compound 14) | nih.gov |

| Fused Cyclopentane-THF Derivatives | HIV Protease | Potent inhibition (Ki = 0.14 nM, EC50 = 8 nM for compound 10) | nih.gov |

| 1,2,3,4-Tetrahydropyrimidine Derivatives | HIV-1 Replication | Up to 72% inhibition at 100 µM | mui.ac.ir |

Investigation of Other Biological Activities

Beyond direct antimicrobial and antiviral applications, structural analogues of this compound have been investigated for other significant biological effects, most notably in the context of cancer therapy through the inhibition of the spliceosome.

A prominent structural analogue is Thailanstatin A, a natural product isolated from Burkholderia thailandensis. adcreview.commedchemexpress.com Thailanstatins are potent inhibitors of the spliceosome, the cellular machinery responsible for editing precursor messenger RNA (pre-mRNA). adcreview.comnih.gov The spliceosome is considered a valid target for cancer therapy because cancer cells often exhibit higher rates of spliceosome activity and mutation compared to healthy cells. adcreview.com

Thailanstatin A exerts its potent antiproliferative effects by targeting the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. medchemexpress.comcreative-biolabs.com This interaction is non-covalent and blocks the spliceosome assembly at an early stage. creative-biolabs.comnih.gov This inhibition of pre-mRNA splicing leads to the accumulation of unspliced transcripts and ultimately induces apoptosis in cancer cells. nih.gov Thailanstatin A has demonstrated potent cytotoxicity against a range of human cancer cell lines, with half-maximal growth inhibitory concentrations (GI50) in the single-nanomolar range. medchemexpress.com

| Cell Line | Cancer Type | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| DU-145 | Prostate | GI50 | 1.11 - 2.69 | medchemexpress.com |

| NCI-H232A | Lung | GI50 | 1.11 - 2.69 | medchemexpress.com |

| MDA-MB-231 | Breast | GI50 | 1.11 - 2.69 | medchemexpress.com |

| SKOV-3 | Ovarian | GI50 | 1.11 - 2.69 | medchemexpress.com |

| Various | General | IC50 (splicing inhibition) | ~650 | medchemexpress.com |

The research into Thailanstatin A and other spliceosome modulators like Pladienolide B and Spliceostatin A has solidified the spliceosome as a novel and promising therapeutic target for cancer. nih.govnih.gov Targeting the core splicing machinery offers a new therapeutic axis beyond traditional DNA damaging agents and microtubule inhibitors. nih.govnih.gov

Furthermore, recent studies have revealed that pharmacological modulation of the SF3B1 subunit can trigger a RIG-I-dependent type I interferon (IFN-I) response. nih.gov This suggests that spliceosome inhibitors may not only have direct cytotoxic effects on tumor cells but could also stimulate an anti-tumor immune response, opening up possibilities for combination therapies with immune checkpoint inhibitors. nih.gov The minor spliceosome has also been identified as a potential therapeutic target, with its inhibition showing a capacity to restrict the growth of a broad spectrum of cancers. scitechdaily.com

Elucidation of Molecular Mechanisms Underlying Bioactivity

The molecular mechanisms for the bioactivity of this compound derivatives and analogues are centered on the specific inhibition of essential cellular machinery.

For spliceosome inhibitors like Thailanstatin A, the mechanism is well-defined. The molecule binds to the SF3B1 protein within the SF3b complex of the U2 snRNP. creative-biolabs.comacs.org This binding event physically obstructs the assembly of the spliceosome, leading to a halt in the splicing process. nih.gov The downstream consequences of this inhibition are profound, resulting in a massive accumulation of unspliced pre-mRNAs in the nucleus and the generation of aberrant RNA transcripts, often through exon skipping. nih.govresearchgate.net These disruptions to normal gene expression are cytotoxic to cancer cells, which are particularly vulnerable due to their high proliferation rate and reliance on the splicing machinery. adcreview.com

In the context of potential anti-HIV activity, the mechanism for related tetrahydropyran derivatives involves competitive inhibition of the HIV protease. By occupying the active site of the enzyme, these molecules prevent the cleavage of viral polyproteins into their functional components, thereby halting the maturation of new, infectious virus particles. nih.gov

For potential antibacterial action via DNA gyrase-B inhibition, the mechanism would involve blocking the ATP-binding site of the GyrB subunit. This would prevent the conformational changes necessary for the enzyme to introduce negative supercoils into the bacterial DNA, ultimately leading to a cessation of DNA replication and cell death. nih.govnih.gov

Advanced Applications and Future Research Directions

Application as Building Blocks in Complex Molecule Synthesis (e.g., GLP-1 Receptor Agonists)

The tetrahydropyran (B127337) (THP) core is a prevalent feature in a multitude of natural products and synthetic drugs, valued for its ability to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. mdpi.com The rigid, chair-like conformation of the THP ring in 2-(3,3-dimethyloxan-4-yl)acetic acid allows it to act as a three-dimensional (3D) scaffold, orienting its substituents in well-defined spatial arrangements. This characteristic is highly sought after in the synthesis of complex molecules where precise control of stereochemistry and conformation is critical for biological activity.

One area of significant therapeutic interest where such scaffolds are relevant is the development of oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists for the treatment of type 2 diabetes and obesity. mdpi.com While peptide-based GLP-1R agonists like exendin-4 (B13836491) have been successful, the focus has shifted towards developing nonpeptidic, orally bioavailable agents such as orforglipron (B8075279) and danuglipron. mdpi.comnih.govnih.gov The synthesis of these complex agents often requires chiral, conformationally constrained building blocks to mimic peptide secondary structures or to engage with specific pockets within the transmembrane domain of the receptor. mdpi.com

The this compound structure, with its defined stereocenters and functional groups, represents a potential building block for constructing segments of these next-generation therapeutics. The carboxylic acid group provides a convenient attachment point for further chemical elaboration, such as amide bond formation, allowing it to be incorporated into a larger molecular framework. google.com The gem-dimethyl substitution on the oxane ring can enhance metabolic stability by preventing oxidation at that position and can also serve to create specific steric interactions within a protein's binding site.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools in chemical biology for the study and validation of biological targets. olemiss.edupageplace.de An effective chemical probe must exhibit high potency and selectivity for its intended target. The development of such probes often begins with a scaffold that can be systematically modified. nih.gov The this compound scaffold is a promising starting point for probe development for several reasons.

Firstly, the carboxylic acid moiety is a versatile functional handle. It can be readily coupled to reporter tags (e.g., fluorophores, biotin) or affinity matrices for use in pull-down experiments to identify protein targets. Secondly, the oxane scaffold itself can be decorated with various substituents to modulate binding affinity and selectivity for a target protein. mdpi.com The inherent 3D nature of the scaffold allows for the exploration of complex binding pockets that may not be accessible to flatter, more aromatic molecules. nih.gov By creating a library of derivatives based on this core structure, researchers can interrogate biological systems to elucidate the function of specific proteins and validate them as potential drug targets. olemiss.edu

Integration into Fragment-Based Drug Discovery and Design Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in drug discovery. nih.govrsc.org This approach begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. nih.gov A key trend in FBDD is the increasing emphasis on fragments with three-dimensional character to better explore the topological complexities of protein binding sites and escape the limitations of "flat" chemistry. nih.gov

This compound fits the profile of a useful 3D fragment. Its properties can be evaluated against the "Rule of Three," a common guideline for fragment design.

| Property | "Rule of Three" Guideline | This compound Value | Compliance |

| Molecular Weight (MW) | ≤ 300 Da | 172.22 g/mol | Yes |

| Calculated LogP (cLogP) | ≤ 3 | ~1.2 (Predicted) uni.lu | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (from -COOH) | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 (two from -COOH, one from oxane ether) | Yes |

| Rotatable Bonds | ≤ 3 | 2 | Yes |

As the table demonstrates, the compound adheres well to the "Rule of Three," making it an ideal candidate for inclusion in a fragment screening library. The rigid oxane core provides a well-defined 3D shape, while the acetic acid side chain offers a clear vector for chemical elaboration and fragment evolution once a binding mode has been identified, for instance, through X-ray crystallography. nih.govmdpi.com The integration of such scaffolds into FBDD campaigns can lead to the discovery of novel chemical matter for challenging biological targets. nih.govcore.ac.uk

Opportunities for Rational Design and Optimization of Novel Bioactive Scaffolds

The rational design of new drugs involves the systematic, iterative modification of a chemical scaffold to optimize its biological activity and pharmaceutical properties. mdpi.comresearchgate.net The this compound structure provides multiple opportunities for such rational design and optimization.

The key points for modification on this scaffold include:

The Carboxylic Acid Group: This group can be converted into a wide array of functional groups, including esters, amides, or bioisosteres like tetrazoles. This allows for fine-tuning of properties such as hydrogen bonding capacity, pKa, and cell permeability, and enables the exploration of interactions with different residues in a target's active site.

The Oxane Ring: The ring can be a platform for adding further substituents. These modifications can be used to increase potency by occupying additional sub-pockets within a binding site or to enhance selectivity by introducing steric clashes with off-target proteins.

The Gem-Dimethyl Group: While this group provides steric bulk and metabolic stability, it can be replaced with other groups (e.g., a spirocycle) to alter the scaffold's shape and lipophilicity, potentially leading to improved binding or better pharmacokinetic profiles. core.ac.uk

This systematic approach allows for the creation of diverse chemical libraries around a central, privileged scaffold. mdpi.comscilit.com By combining synthetic chemistry with computational modeling and biological screening, the this compound core can be optimized to generate novel bioactive scaffolds tailored for specific therapeutic targets.

| Modification Site | Potential New Functional Group | Intended Purpose |

| Carboxylic Acid | Amide, Ester, Tetrazole, Sulfonamide | Modulate H-bonding, alter pKa, improve cell permeability, explore new binding interactions |

| Oxane Ring | Hydroxyl, Amino, Halogen | Introduce new interaction points, alter polarity, provide vectors for further growth |

| Gem-Dimethyl Group | Cyclopropyl (spiro), other alkyls | Modify lipophilicity, fine-tune steric profile, explore conformational effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.